

11-Ketodihydrotestosterone-d3 certificate of analysis

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Compound of Interest

Compound Name: 11-Ketodihydrotestosterone-d3

Cat. No.: B12359816

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An In-depth Technical Guide to 11-Ketodihydrotestosterone-d3

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of **11-Ketodihydrotestosterone-d3** (11-KDHT-d3), a deuterated analog of the potent androgen, 11-Ketodihydrotestosterone. It serves as a crucial internal standard for the accurate quantification of its unlabeled counterpart in various biological matrices using mass spectrometry-based methods. This guide consolidates data typically found in a Certificate of Analysis, details its physicochemical properties, outlines its primary application, and provides representative experimental protocols. Furthermore, it visualizes the metabolic context and a typical analytical workflow to aid researchers in its practical application.

Certificate of Analysis: Typical Data

The following tables summarize the quantitative specifications and properties for **11-Ketodihydrotestosterone-d3**, based on data from reference material suppliers.

Table 1: Identification and Chemical Properties



Parameter	Value
Chemical Name	$(5\alpha,17\beta)$ -17-hydroxy-androstane-3,11-dione-16,16,17-d3
Synonyms	5α-Androstane-3,11-dione-17β-ol-d3, 11-keto Dihydrotestosterone-d3[1][2]
CAS Number	2479914-02-6[1][2]
Molecular Formula	C19H25D3O3[1][2]
Molecular Weight	307.4 g/mol [1]
Appearance	Crystalline solid; White to off-white powder[1][3]

Table 2: Purity and Isotopic Incorporation

Parameter	Specification
Chemical Purity	≥98% (determined against the unlabeled standard)[2]
Deuterium Incorporation	≥99% deuterated forms (d1-d3); ≤1% do[2]

Table 3: Solubility Data

Solvent	Approximate Solubility
DMSO	30 mg/mL[1][2]
DMF	20 mg/mL[1][2]
Ethanol	20 mg/mL[1][2]

Table 4: Storage and Stability

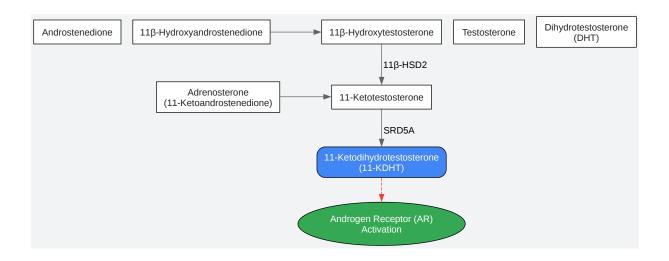


Condition	Recommended Duration
-20°C (Powder)	≥ 2 years[2][3]
-80°C (in Solution)	6 months[4]
-20°C (in Solution)	1 month[4]

Biological Context and Mechanism of Action

11-Ketodihydrotestosterone-d3 is the stable isotope-labeled version of 11-Ketodihydrotestosterone (11-KDHT). The biological significance lies with the parent compound, an endogenous and active androgen.[4] 11-KDHT is a metabolite of 11β-hydroxyandrostenedione and acts as a potent full agonist of the androgen receptor (AR), with a reported EC₅₀ of 1.35 nM and a K_i of 20.4 nM for the human AR.[4][5][6] Its activity is comparable to that of dihydrotestosterone.[1][7] This androgenic activity is implicated in driving gene regulation and cell growth in androgen-dependent tissues, making it a compound of interest in research on conditions like castration-resistant prostate cancer.[1][4][7]





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Caption: Simplified metabolic pathway to 11-Ketodihydrotestosterone (11-KDHT).

Application as an Internal Standard

The primary application of **11-Ketodihydrotestosterone-d3** is as an internal standard for the quantification of endogenous **11-KDHT** by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2][4] The deuterium labeling results in a mass shift, allowing the standard to be distinguished from the endogenous analyte by the mass spectrometer. Because the deuterated standard is chemically identical to the analyte, it co-elutes chromatographically and experiences similar ionization efficiency and matrix effects during analysis. This allows for precise and accurate correction of analyte loss during sample preparation and instrumental analysis.[4]

Experimental Protocols



Preparation of Stock Solutions

- Standard Preparation: Prepare a primary stock solution of **11-Ketodihydrotestosterone-d3** by dissolving the crystalline solid in an appropriate organic solvent (e.g., DMSO, Ethanol) to a known concentration, such as 1 mg/mL.[2] Purge the solvent with an inert gas before sealing the vial.[2]
- Working Solutions: Create a series of working solutions by serially diluting the primary stock solution with the initial mobile phase of the LC method (e.g., 50:50 Methanol:Water) to achieve concentrations appropriate for spiking into calibration standards and unknown samples.

Protocol for Quantification of 11-KDHT in Plasma by LC-MS/MS

This protocol is a representative example and may require optimization for specific matrices and instrumentation.

- Sample Preparation (Liquid-Liquid Extraction):
 - Pipette 100 μL of plasma (calibrator, quality control, or unknown sample) into a clean microcentrifuge tube.
 - Add 10 μL of the 11-KDHT-d3 internal standard working solution at a known concentration.
 - Vortex briefly to mix.
 - Add 500 μL of an organic extraction solvent (e.g., methyl tert-butyl ether, MTBE).
 - Vortex vigorously for 2 minutes to ensure thorough extraction.
 - Centrifuge at 10,000 x g for 5 minutes to separate the aqueous and organic layers.
 - Carefully transfer the upper organic layer to a new tube.
 - Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.



- $\circ\,$ Reconstitute the dried extract in 100 μL of the initial mobile phase. Vortex to ensure the residue is fully dissolved.
- Transfer the reconstituted sample to an autosampler vial for analysis.
- Chromatographic Conditions (UPLC/HPLC):
 - Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 μm).
 - Mobile Phase A: Water with 0.1% formic acid.
 - Mobile Phase B: Acetonitrile with 0.1% formic acid.
 - Gradient: A typical gradient might run from 40% B to 95% B over 5 minutes.
 - Flow Rate: 0.4 mL/min.
 - Column Temperature: 40°C.
 - Injection Volume: 5 μL.
- Mass Spectrometry Conditions (Tandem MS):
 - Ionization Mode: Electrospray Ionization, Positive (ESI+).
 - Detection Mode: Multiple Reaction Monitoring (MRM).
 - MRM Transitions:
 - 11-KDHT (Analyte): Monitor a specific precursor-to-product ion transition (e.g., m/z 305.2 → 271.2).
 - 11-KDHT-d3 (Internal Standard): Monitor the corresponding shifted transition (e.g., m/z 308.2 → 274.2).
 - Note: Specific MRM transitions and collision energies must be optimized for the instrument in use.
- Data Analysis:

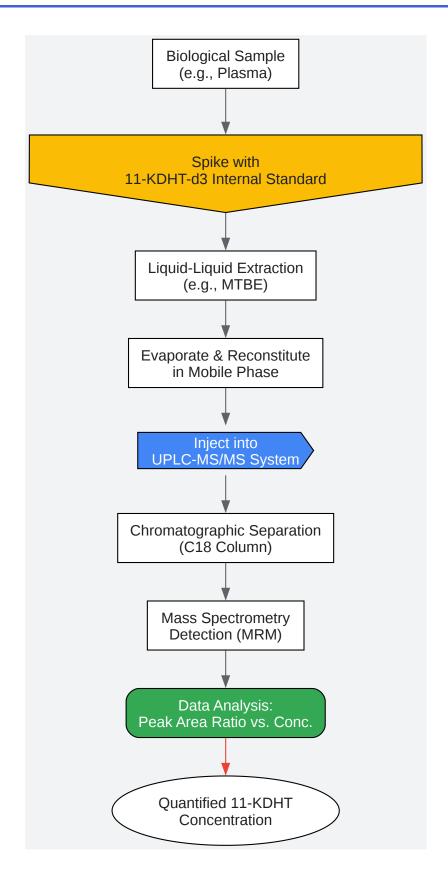
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- Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the calibrators.
- Use the resulting linear regression equation to calculate the concentration of 11-KDHT in the unknown samples based on their measured peak area ratios.





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Caption: General experimental workflow for 11-KDHT quantification using a d3-labeled standard.

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